molecular formula C13H8CrO3 B1143700 TRICARBONYL(NAPHTHALENE)CHROMIUM CAS No. 12110-37-1

TRICARBONYL(NAPHTHALENE)CHROMIUM

Cat. No.: B1143700
CAS No.: 12110-37-1
M. Wt: 264.2
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Description

Tricarbonyl(naphthalene)chromium is an organometallic complex in which a naphthalene ligand is π-bonded to a Cr(CO)3 moiety. This coordination to the transition metal center significantly alters the electronic properties of the aromatic system, activating it for further chemical transformations and making it a valuable reagent in synthetic chemistry . A key research application of this complex is its use in regioselective lithiation reactions. The tricarbonylchromium group enhances the acidity of the aromatic protons and directs metallation to the coordinated ring, enabling functionalization that is difficult to achieve with naphthalene alone . This complex also exhibits dynamic behavior in solution, undergoing intramolecular inter-ring haptotropic rearrangements (IRHR), where the Cr(CO)3 group migrates between the two rings of the naphthalene system. This process is a subject of interest in structural and mechanistic organometallic chemistry . The compound is typically synthesized via the Mahaffy-Pauson method by heating naphthalene with chromium hexacarbonyl in a high-boiling-point solvent such as dibutyl ether, often with the addition of THF to prevent sublimation of Cr(CO)6 . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, or for use in humans .

Properties

CAS No.

12110-37-1

Molecular Formula

C13H8CrO3

Molecular Weight

264.2

Origin of Product

United States

Synthetic Methodologies and Isomerism of Tricarbonyl Naphthalene Chromium

Direct Complexation Approaches

The most prevalent and straightforward method for synthesizing tricarbonyl(naphthalene)chromium involves the direct reaction of naphthalene (B1677914) with a suitable chromium carbonyl precursor.

Ligand Exchange Reactions with Chromium Hexacarbonyl

The archetypal synthesis of this compound is achieved through a ligand exchange reaction between naphthalene and chromium hexacarbonyl (Cr(CO)₆). chemicalbook.com In this process, the naphthalene molecule displaces three of the six carbonyl ligands from the chromium center, forming the stable η⁶-arene complex. This reaction is a cornerstone of arene-chromium chemistry, a field that blossomed following the initial synthesis of tricarbonyl(benzene)chromium.

The general reaction can be represented as: C₁₀H₈ + Cr(CO)₆ → (η⁶-C₁₀H₈)Cr(CO)₃ + 3CO

This direct complexation is typically performed under inert atmosphere to prevent oxidation of the chromium species. chemicalbook.com

Thermal Conditions and Solvent Effects

The direct synthesis of this compound from chromium hexacarbonyl necessitates elevated temperatures to facilitate the ligand exchange. chemicalbook.com The reaction is commonly carried out in high-boiling point solvents that can effectively dissolve both naphthalene and chromium hexacarbonyl. A mixture of di-n-butyl ether and tetrahydrofuran (B95107) is often employed to achieve the required reaction temperatures while minimizing undesirable side reactions.

The choice of solvent and careful control of the thermal conditions are crucial for optimizing the yield and purity of the final product. Due to the tendency of chromium hexacarbonyl to sublime, the reaction is often conducted in a sealed apparatus or under reflux to prevent loss of the starting material.

Indirect Synthesis Pathways

While direct complexation with chromium hexacarbonyl is a common method, indirect routes have also been developed. These pathways often utilize more reactive chromium tricarbonyl sources, which can offer advantages in terms of reaction conditions and efficiency.

One such precursor is tris(acetonitrile)tricarbonylchromium, Cr(CO)₃(CH₃CN)₃. The acetonitrile (B52724) ligands in this complex are weakly coordinated and can be readily displaced by naphthalene under milder conditions, such as gentle heating in a solvent like tetrahydrofuran. This method can be particularly advantageous for substrates that are sensitive to the high temperatures required for the direct reaction with chromium hexacarbonyl.

Isomer Formation in Substituted Naphthalene Complexes

The use of substituted naphthalenes as substrates for complexation with the Cr(CO)₃ fragment introduces the possibility of isomerism, adding a layer of complexity and opportunity to the synthesis.

Regioselective Complexation of Substituted Naphthalenes

When a substituted naphthalene is reacted with a chromium tricarbonyl source, the Cr(CO)₃ group can coordinate to either the substituted or the unsubstituted ring. The outcome of this complexation, known as regioselectivity, is governed by the electronic and steric nature of the substituent on the naphthalene ring.

For instance, electron-donating groups on the naphthalene ring generally direct the chromium tricarbonyl moiety to coordinate to the substituted ring. Conversely, electron-withdrawing groups tend to favor complexation to the unsubstituted ring. This directing effect allows for a degree of control over the isomeric product distribution.

Stereoselective Formation of Planar Chiral Isomers

The coordination of the chromium tricarbonyl group to a substituted naphthalene can result in the formation of a molecule that is chiral, not due to a stereocenter, but due to its planar nature. This phenomenon, known as planar chirality, arises when the molecule and its mirror image are non-superimposable.

The Cr(CO)₃ unit can bind to either the top or bottom face of the naphthalene plane, leading to a pair of enantiomers. The stereoselective synthesis of a single enantiomer of these planar chiral complexes is an area of active research, as these compounds have significant potential as catalysts and synthons in asymmetric synthesis.

Purification and Handling Considerations for Research

The practical application of this compound in a research setting is contingent upon effective purification methods and adherence to strict handling protocols. The compound's sensitivity to environmental factors necessitates specific laboratory techniques to maintain its integrity.

Purification Techniques

Crude this compound, as synthesized, often contains unreacted starting materials and decomposition products. Several methods are employed for its purification to achieve the high purity required for spectroscopic analysis and reactivity studies.

Recrystallization: This is a common and effective method for purifying solid this compound. The process involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by slow cooling to induce the formation of crystals. An inert atmosphere, typically nitrogen or argon, is crucial during this process to prevent oxidation. chemicalbook.com Petroleum ether is a frequently used solvent for recrystallization. chemicalbook.com The choice of solvent is critical; it should readily dissolve the compound at higher temperatures but have limited solubility at lower temperatures, while impurities should remain either soluble or insoluble at all temperatures.

Chromatography: Column chromatography is another valuable technique for the purification of this compound, particularly for separating it from other organometallic species or organic byproducts. Silica gel is a common stationary phase for this purpose. researchgate.net A mixture of benzene (B151609) and petroleum ether has been successfully used as the eluent to separate the desired complex. researchgate.net High-performance liquid chromatography (HPLC) has also been employed for the separation of chromium tricarbonyl complexes, offering higher resolution and efficiency. researchgate.net For instance, a Partisil Silica 10 column with a mobile phase of a 5:95 mixture of benzene and heptane (B126788) has been utilized for the separation of related complexes. researchgate.net

Sublimation: Sublimation is a purification method that relies on the direct transition of a substance from a solid to a gas phase, followed by condensation back to a solid. uomustansiriyah.edu.iq This technique is particularly suitable for compounds that have a significant vapor pressure at temperatures below their melting point. uomustansiriyah.edu.iq this compound can be purified by sublimation, which is often performed under vacuum to lower the required temperature and minimize thermal decomposition. chemicalbook.com The process effectively separates the volatile complex from non-volatile impurities.

The following table summarizes the key parameters for the purification of this compound:

Purification MethodKey ParametersTypical Solvents/ConditionsReference
Recrystallization Requires a suitable solvent with temperature-dependent solubility for the compound. Must be performed under an inert atmosphere.Petroleum ether chemicalbook.com
Column Chromatography Choice of stationary and mobile phases is critical for effective separation.Stationary Phase: Silica gel; Mobile Phase: Benzene/petroleum ether mixture researchgate.net
High-Performance Liquid Chromatography (HPLC) Offers high-resolution separation.Stationary Phase: Partisil Silica 10; Mobile Phase: Benzene/heptane (5:95) researchgate.net
Sublimation Compound must have sufficient vapor pressure below its melting point. Typically performed under vacuum.Heating under reduced pressure chemicalbook.com

Handling and Storage

The stability of this compound is a significant concern in its handling and storage. The compound is sensitive to air, light, and heat, which can lead to its decomposition.

Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere, such as nitrogen or argon. chemicalbook.comresearchgate.net The use of a glove box is highly recommended for handling the solid compound to prevent exposure to oxygen and moisture. chemicalbook.com Solutions of the complex are also moderately sensitive to air and should be handled using standard Schlenk techniques. uwindsor.ca

Light: Exposure to light can promote the decomposition of arene chromium tricarbonyl complexes. uwindsor.ca Therefore, it is essential to store the compound in the dark. Amber-colored vials or flasks wrapped in aluminum foil are suitable for this purpose.

Temperature: To minimize thermal decomposition, this compound should be stored at low temperatures. chemicalbook.com Refrigeration or storage in a freezer is a common practice to enhance its shelf life. The melting point of the compound is reported to be 138 °C, with decomposition. chemicalbook.com

Solvents: When preparing solutions, it is crucial to use dry and deoxygenated solvents. researchgate.net Solvents are typically dried over appropriate drying agents and distilled prior to use to remove water and dissolved oxygen, which can react with the complex. researchgate.net

The following table outlines the recommended handling and storage procedures for this compound:

ConsiderationRecommendationRationaleReference
Atmosphere Handle under a nitrogen or argon atmosphere; use of a glove box is ideal.Prevents oxidation and reaction with moisture. chemicalbook.com
Light Store in the dark.Minimizes light-induced decomposition. uwindsor.ca
Temperature Store at low temperatures (e.g., in a refrigerator or freezer).Reduces the rate of thermal decomposition. chemicalbook.com
Solvents Use dry and deoxygenated solvents for preparing solutions.Removes reactive species (water, oxygen) that can degrade the complex. researchgate.net

By adhering to these purification and handling protocols, researchers can ensure the integrity of this compound, enabling its effective use in a variety of synthetic and mechanistic studies.

Reactivity and Mechanistic Investigations of Tricarbonyl Naphthalene Chromium

Electronic Perturbations Induced by the Cr(CO)₃ Fragment

The coordination of the Cr(CO)₃ group to one of the rings of the naphthalene (B1677914) ligand induces significant electronic changes, which are fundamental to its modified reactivity.

The tricarbonylchromium group acts as a potent electron-withdrawing entity when complexed to an arene. uwindsor.ca This effect is a consequence of the synergy between σ-donation from the arene's π-orbitals to the metal and π-back-donation from the d-orbitals of the chromium atom to the π*-antibonding orbitals of the arene ligand. The net result is a significant reduction in the electron density of the complexed naphthalene ring. This electron-withdrawing capability, often compared in strength to that of a nitro group, activates the coordinated arene ring towards reactions that are typically unfavorable for the free, electron-rich naphthalene, most notably nucleophilic attack. uwindsor.ca The charge redistribution upon coordination leads to a partial positive charge on the arene, making it susceptible to attack by electron-rich species. researchgate.net This activation is selective to the coordinated ring, leaving the uncoordinated ring's reactivity largely unchanged.

A key consequence of the electronic perturbation by the Cr(CO)₃ fragment is its ability to stabilize charged species at the benzylic position (a carbon atom adjacent to the aromatic ring). Research has demonstrated that both benzylic anions and benzylic cations are strongly stabilized by complexation with chromium tricarbonyl. uwindsor.ca

Benzylic Anions: The stabilization of benzylic anions arises from the powerful electron-withdrawing nature of the Cr(CO)₃ group, which delocalizes the negative charge. This effect is so pronounced that the acidity of benzylic protons is significantly increased, facilitating their removal by bases.

Benzylic Cations: Conversely, the chromium center can directly stabilize an adjacent cationic center through direct interaction of the metal's d-orbitals with the empty p-orbital of the carbocation. uwindsor.ca

This dual stabilizing effect is highly valuable in synthesis, allowing for a wider range of reactions to be performed at the benzylic position.

Nucleophilic Additions to the η⁶-Naphthalene Ligand

The primary mode of reactivity unlocked by the Cr(CO)₃ group is the addition of nucleophiles to the complexed naphthalene ring. This process, which would be highly unfavorable for unactivated naphthalene, proceeds readily with the chromium complex. uwindsor.caresearchgate.net

Nucleophilic attack on tricarbonyl(naphthalene)chromium is highly regioselective. The nucleophile exclusively adds to the face of the naphthalene ring opposite to the bulky Cr(CO)₃ group (exo-attack) due to steric hindrance. Furthermore, the attack is directed to the coordinated ring, which is electronically activated.

Within the coordinated ring, the position of nucleophilic attack is governed by a combination of electronic and steric factors, often influenced by the conformation of the Cr(CO)₃ tripod relative to the arene. uwindsor.camsu.edu For substituted arene complexes, including substituted naphthalenes, the regioselectivity can be predicted based on general principles:

Unsubstituted Positions: In the absence of directing groups, attack often occurs at positions that are eclipsed by a carbonyl ligand in the preferred rotational conformation of the Cr(CO)₃ group, as these carbons are rendered more electron-poor. msu.edu

Substituent Effects: Strong resonance-donating substituents on the arene ring, such as alkoxide (RO-) or amino (R₂N-) groups, direct incoming nucleophiles to the meta position. princeton.edu Conversely, electron-withdrawing groups tend to direct nucleophiles to the ortho and para positions.

For this compound, nucleophilic addition generally occurs at the α- or β-positions of the complexed ring. The precise regioselectivity depends on the specific nucleophile and reaction conditions.

Table 1: Regioselectivity in Nucleophilic Addition to Substituted (Arene)Cr(CO)₃ Complexes

Substituent on AreneNucleophile TypePreferred Position of Attack
Strong Donor (e.g., -OR, -NR₂)Carbon Anionsmeta
Weak Donor (e.g., -Alkyl)Carbon AnionsMixture of ortho, meta, para
Withdrawing (e.g., -Cl)Carbon Anionsortho, para

This table presents generalized findings for substituted arene complexes, which are applicable to substituted naphthalene systems. princeton.edu

The outcome of nucleophilic addition can be influenced by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At low temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (the kinetic product). wixsite.comopenstax.org This is often the result of the nucleophile attacking the most sterically accessible or electronically favorable position, which corresponds to the reaction pathway with the lowest activation energy. wixsite.comlibretexts.org

Thermodynamic Control: At higher temperatures, the initial addition may become reversible, allowing an equilibrium to be established. openstax.org Under these conditions, the major product will be the most thermodynamically stable one (the thermodynamic product), even if its activation energy for formation is higher. libretexts.org

In the context of nucleophilic additions to arene chromium tricarbonyl complexes, the distinction between kinetic and thermodynamic control can be subtle, as the energy differences are often small. uwindsor.ca However, by carefully selecting reaction conditions such as temperature and the nature of the base or nucleophile, it is possible to favor one regioisomer over another. For instance, using a bulky base at low temperatures often favors the kinetic product by deprotonating the most accessible position. wikipedia.org

A significant outcome of nucleophilic addition to the this compound complex is the dearomatization of the coordinated ring. uwindsor.caresearchgate.net The addition of a nucleophile converts the η⁶-naphthalene ligand into an anionic η⁵-cyclohexadienyl ligand. princeton.edu This intermediate is no longer aromatic.

This dearomatized anionic intermediate can be trapped by an electrophile, such as a proton (from H⁺) or an alkyl halide. This two-step sequence of nucleophilic addition followed by electrophilic quench results in a stable, neutral, and dearomatized cyclohexadiene complex. Subsequent oxidative or reductive decomplexation can then liberate the functionalized, non-aromatic organic molecule. This methodology provides a powerful route for transforming flat, aromatic compounds into three-dimensional, functionalized alicyclic structures. researchgate.net

Electrophilic Aromatic Substitution Reactivity

The coordination of a tricarbonylchromium, Cr(CO)₃, fragment to a naphthalene ring significantly alters its electronic properties and, consequently, its reactivity towards electrophiles. The Cr(CO)₃ group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, this deactivation is accompanied by a change in the regioselectivity of the reaction.

In uncomplexed naphthalene, electrophilic attack predominantly occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that keep one benzene (B151609) ring intact. wordpress.comlibretexts.org In contrast, electrophilic substitution on this compound shows a preference for the β-position (C2) of the coordinated ring. This is because the electron-withdrawing nature of the Cr(CO)₃ moiety destabilizes the formation of a positive charge on the adjacent carbon atoms.

A key aspect of the reactivity of tricarbonyl(arene)chromium complexes is the stabilization of benzylic cations. This has been exploited in acid-catalyzed reactions of benzyl (B1604629) acetate- and benzyl alcohol-tricarbonyl-chromium complexes with various arenes, which proceed via a tricarbonyl-chromium complexed benzylic carbenium ion. researchgate.net This methodology has been used for the synthesis of regiospecifically complexed diarylmethanes with high yields. researchgate.net

Sequential lithiation of (η⁶-naphthalene)tricarbonylchromium with a strong base like (tetramethylpiperidyl)lithium (TMPLi), followed by quenching with an electrophile, leads to the exclusive formation of (2-substituted naphthalene)tricarbonylchromium complexes. epa.gov This high regioselectivity for the β-position highlights the directing effect of the chromium tricarbonyl group. The use of n-butyllithium (n-BuLi) as the base is less selective, yielding a mixture of 1- and 2-substituted products. epa.gov

Table 1: Regioselectivity of Electrophilic Substitution on this compound

Electrophile/Reagent Base Position of Substitution Product Reference
D⁺ TMPLi β (C2) (η⁶-[2-D]naphthalene)Cr(CO)₃ epa.gov
ClSiMe₃ TMPLi β (C2) (η⁶-[2-(SiMe₃)]naphthalene)Cr(CO)₃ epa.gov
CO₂ TMPLi β (C2) (η⁶-[2-COOH]naphthalene)Cr(CO)₃ epa.gov
MeI TMPLi β (C2) (η⁶-[2-Me]naphthalene)Cr(CO)₃ epa.gov
EtOSO₂CF₃ TMPLi β (C2) (η⁶-[2-Et]naphthalene)Cr(CO)₃ epa.gov
D⁺ n-BuLi α (C1) and β (C2) mixture (3:7) Mixture of (η⁶-[1-D]- and [2-D]naphthalene)Cr(CO)₃ epa.gov

Metal-Mediated C-H Activation Pathways

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach to the synthesis of complex organic molecules. researchgate.netnih.gov While directing group-assisted ortho-C-H functionalization is well-established, there is growing interest in achieving meta-C-H functionalization. researchgate.net

In the context of this compound, the chromium tricarbonyl moiety itself can influence the regioselectivity of C-H activation. While direct C-H activation on the naphthalene ligand of this compound is not as extensively studied as electrophilic substitution, the principles of C-H activation in related arene-metal complexes provide valuable insights.

The coordination of the Cr(CO)₃ group alters the electronic and steric environment of the naphthalene ligand, which can direct incoming reagents. For instance, in the context of haptotropic rearrangements, where the Cr(CO)₃ group migrates between the rings of the naphthalene system, the mechanism can be either intramolecular ("sliding" of the organometallic group) or dissociative (intermolecular). researchgate.netacs.org Studies on the chromium tricarbonyl complexes of 1-methylacenaphthene have provided evidence for an intramolecular migration mechanism, which proceeds with retention of the stereochemistry of the methyl group. researchgate.net The activation barrier for this rearrangement is influenced by the solvent and temperature. researchgate.net

Furthermore, computational studies have explored the reactions of this compound with various molecules. For example, the Diels-Alder reaction of the naphthalene ring with alkynes has been investigated, alongside the substitution of a carbonyl ligand. doi.org These studies provide theoretical backing for the feasibility of different reaction pathways.

While specific examples of metal-mediated C-H activation directly on the this compound complex leading to C-C or C-heteroatom bond formation are not extensively documented in the provided search results, the broader field of transition metal-catalyzed C-H activation suggests potential pathways. chemrxiv.org The chromium complex could either be a substrate for another transition metal catalyst or the chromium center itself could participate in the C-H activation step, possibly through a concerted metalation-deprotonation (CMD) pathway, which is a common mechanism in such reactions. chemrxiv.org

Table 2: Investigated Reaction Pathways and Mechanisms

Reaction/Process Key Findings Mechanistic Details Reference
Haptotropic Rearrangement Migration of Cr(CO)₃ between naphthalene rings. Primarily intramolecular, involving "sliding" of the Cr(CO)₃ group. A dissociative mechanism can play a role at higher temperatures or in coordinating solvents. researchgate.netacs.org
Diels-Alder Reaction [2+4] cycloaddition of alkynes to the complexed naphthalene ring. Energetically more favorable than CO substitution. Reaction spontaneity depends on the alkyne substituent. doi.org
Carbonyl Ligand Substitution Replacement of a CO ligand with an alkyne. Less favorable energetically compared to the Diels-Alder reaction. doi.org

Applications of Tricarbonyl Naphthalene Chromium in Advanced Organic Synthesis

Stereoselective and Diastereoselective Transformations

The chromium tricarbonyl group in tricarbonyl(naphthalene)chromium complexes exerts profound stereochemical control over reactions, making it an invaluable tool for asymmetric synthesis. researchgate.netwikipedia.org This control stems from the steric bulk of the Cr(CO)₃ fragment, which effectively shields one face of the naphthalene (B1677914) ring, and its powerful electron-withdrawing nature. uwindsor.ca

Facial Control in Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The steric hindrance provided by the chromium tricarbonyl moiety plays a crucial role in directing the approach of reagents, leading to high facial selectivity in cycloaddition reactions. researchgate.netuwindsor.ca In [4+2] cycloaddition reactions, such as the Diels-Alder reaction, the Cr(CO)₃ group can direct incoming dienophiles to the face opposite the metal complex, resulting in the formation of specific stereoisomers. researchgate.netuwindsor.ca

For instance, tricarbonyl(naphthoquinone)chromium, derived from this compound, undergoes [4+2] cycloaddition reactions with various dienes to produce Diels-Alder adducts with excellent yields and perfect endo selectivity. researchgate.net The tricarbonylchromium fragment acts as an anti-directing group, as confirmed by X-ray analysis of the products. researchgate.net Computational studies on the [2+4] Diels-Alder cycloaddition reactions of the this compound complex with substituted acetylenes (C₂X₂, where X = H, F, Cl) have further elucidated the energetic favorability of these transformations. doi.org

DieneProductSelectivityReference
CyclopentadieneDiels-Alder adductendo researchgate.net
Hexa-2,4-dieneDiels-Alder adductendo researchgate.net
Substituted AcetylenesDiels-Alder adductsFavorable (F > H > Cl) doi.org

Directing Group Effects in Organic Reactions

The chromium tricarbonyl fragment significantly alters the electronic properties of the naphthalene ring, making it more susceptible to nucleophilic attack and stabilizing negative charges at the benzylic position. wikipedia.org This electronic perturbation allows the Cr(CO)₃ group to function as a powerful directing group in various organic reactions. wikipedia.orguwindsor.ca

Complexation to the chromium tricarbonyl unit activates the naphthalene ring for nucleophilic aromatic substitution (SNAr) and dearomatization reactions. researchgate.netuwindsor.ca The electron-withdrawing nature of the metal fragment facilitates the addition of nucleophiles and stabilizes the resulting anionic intermediates. wikipedia.org This property has been exploited in the synthesis of highly substituted and stereochemically complex molecules. For example, the reaction of 2-lithio-1,3-dithiane with benzene (B151609) chromium tricarbonyl results in the formation of a stable anionic cyclohexadienyl complex, which can then be oxidized to yield the substituted arene. uwindsor.ca

Furthermore, the Cr(CO)₃ moiety can direct lithiation to specific positions on the naphthalene ring, enabling the synthesis of highly functionalized and enantiomerically enriched planar chiral naphthalene complexes. dntb.gov.ua

Reaction TypeEffect of Cr(CO)₃OutcomeReference
Nucleophilic Aromatic Substitution (SNAr)Activates the ringEfficient substitution researchgate.netuwindsor.ca
DearomatizationStabilizes anionic intermediatesSynthesis of complex molecules researchgate.net
LithiationDirects ortho-lithiationPlanar chiral complexes dntb.gov.ua

Cross-Coupling Reactions and Aryl Halide Activation

This compound complexes have proven to be effective substrates in a variety of cross-coupling reactions, primarily due to the activation of carbon-halogen bonds upon complexation to the chromium center. researchgate.netwikipedia.org

Suzuki-Miyaura Cross-Coupling Reactions

The complexation of a haloarene to a chromium tricarbonyl fragment significantly enhances its reactivity towards oxidative addition, a key step in the Suzuki-Miyaura cross-coupling catalytic cycle. wikipedia.org This activation allows for the efficient coupling of otherwise unreactive aryl halides. researchgate.netwikipedia.org

Notably, very mild palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed for the highly labile [Cr(5-bromonaphthalene)(CO)₃] complex. dntb.gov.ua These reactions proceed at ambient temperature and have been successfully applied to generate a range of new planar chiral aryl-, heteroaryl-, alkynyl-, and alkenylnaphthalene chromium complexes with high enantiomeric purity. dntb.gov.ua This methodology has also been extended to other chlorobenzene (B131634) complexes and aryl and vinyl halides. dntb.gov.ua The use of a simple stilbene (B7821643) ligand has been shown to enable stereospecific Suzuki-Miyaura cross-coupling of tertiary benzylic carboxylates, a significant advancement in overcoming the "naphthyl requirement" often seen in such reactions. nih.gov

SubstrateCoupling PartnerCatalyst SystemProductReference
[Cr(5-bromonaphthalene)(CO)₃]Arylboronic acidsPd-basedPlanar chiral biaryls dntb.gov.ua
Tertiary benzylic carboxylatesArylboronic acid pinacol (B44631) esterNi(OAc)₂·4H₂O / stilbene ligandDiaryl quaternary stereocenters nih.gov
Cyclopropyl–B(dan)Aryl halidesPd(PPh₃)₄ / t-BuOKCyclopropylarenes chemrxiv.org

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound and related arene chromium complexes participate in other transition metal-catalyzed coupling reactions. The activation of C-X bonds by the Cr(CO)₃ group is a general phenomenon that can be harnessed in various catalytic systems. For instance, these complexes can undergo Stille coupling reactions. Recent research has also highlighted chromium-catalyzed cross-coupling reactions of methyl ketones with cyclic ketones, leading to the selective synthesis of β-branched β,γ-unsaturated ketones. nih.gov

Catalytic Applications in Organic Transformations

This compound itself can act as a catalyst in several organic transformations. chemicalbook.com It is particularly noted for its ability to catalyze hydrogenation and isomerization reactions. chemicalbook.com

The complex is used as a catalyst for the hydrogenation of various unsaturated compounds, including alkynes, 1,3-dienes, and dienol acetates. chemicalbook.com It also facilitates the isomerization of conjugated dienes, as well as silyloxymethyl- and aminomethylbutadiene. chemicalbook.com The catalytic activity stems from the ability of the chromium center to coordinate to the unsaturated substrate and facilitate the addition of hydrogen.

Recent advances have also explored the use of chromium complexes in a wider range of catalytic organic transformations, often utilizing simple and inexpensive chromium chloride salts as pre-catalysts. thieme-connect.de These include the arylmagnesiation of alkynes and the catalytic functionalization of C(aryl)-O, C(aryl)-N, and C(aryl)-H bonds. thieme-connect.de

ReactionSubstrateProductReference
HydrogenationAlkynes, 1,3-dienesAlkanes, Alkenes chemicalbook.com
IsomerizationConjugated dienesIsomerized dienes chemicalbook.com
Cross-CouplingMethyl ketones and cyclic ketonesβ-branched β,γ-unsaturated ketones nih.gov

Hydrogenation of Unsaturated Systems (e.g., Alkynes, Dienes)

This compound is an effective catalyst for the hydrogenation of various unsaturated systems, including alkynes and 1,3-dienes. chemicalbook.com A notable application is the selective hydrogenation of internal 3,5-diene-1,7-diynes. This reaction yields homoconjugated (Z,Z,Z)-1,4,7-trienes as the primary products, demonstrating the catalyst's utility in controlling stereochemistry. rsc.org

Table 1: Hydrogenation of 3,5-Diene-1,7-diynes Catalyzed by this compound

SubstrateProductCatalystKey Outcome
Internal 3,5-diene-1,7-diyne(Z,Z,Z)-1,4,7-triene(η⁶-Naphthalene)tricarbonylchromiumFormation of homoconjugated trienes rsc.org
General Alkynes & 1,3-DienesCorresponding Alkenes/AlkanesThis compoundGeneral hydrogenation catalyst chemicalbook.com

Isomerization Reactions

The chromium tricarbonyl fragment, delivered from this compound, can facilitate the isomerization of conjugated dienes. chemicalbook.com This catalytic activity is part of a broader utility of arene-chromium tricarbonyl complexes which can act as catalysts in double-bond shift reactions. acs.org

Pauson-Khand Reactions

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form α,β-cyclopentenones. nih.govwikipedia.org While traditionally mediated by cobalt carbonyl complexes, other transition metals, including chromium, have been employed. nih.govwikipedia.org

Arene-chromium tricarbonyl complexes have been successfully utilized in both intramolecular and intermolecular Pauson-Khand reactions. acs.org For instance, chromium-complexed substrates such as styrene (B11656) and ethynylbenzene complexes can react with alkynes and olefins. Research has demonstrated that the intramolecular Pauson-Khand reaction of enynes connected through chromium-complexed aromatic rings proceeds with complete diastereoselectivity. acs.org

Cycloaromatization Reactions (e.g., Masamune-Bergman Cyclization)

This compound plays a crucial role in mediating the Masamune-Bergman cyclization, a type of cycloaromatization reaction. researchgate.netwikipedia.org This reaction typically involves the thermal rearrangement of an enediyne to form a highly reactive p-benzyne biradical. wikipedia.orgchem-station.com A significant advancement is the development of a chromium tricarbonyl-mediated cycloaromatization of enediynes that proceeds at room temperature. researchgate.netacs.org This process utilizes this compound in the presence of a coordinating solvent and a hydrogen atom source to convert both cyclic and acyclic enediynes into chromium-arene complexes with reasonable yields and high diastereocontrol. researchgate.netacs.org

Mechanistic Insights into Cr(CO)₃-Mediated Cycloaromatization

Mechanistic studies, supported by Density Functional Theory (DFT) computations and spectroscopic methods, have provided significant insight into the Cr(CO)₃-mediated cycloaromatization process. researchgate.netacs.org The reaction is believed to proceed through the formation of an η⁶-enediyne complex. researchgate.net The lowest-energy pathway involves the direct formation of a C1–C6 bond from this complex, which generates a metal-bound p-benzyne biradical intermediate. researchgate.netacs.org This mechanism represents a departure from the high-temperature requirements of the traditional, purely thermal Masamune-Bergman reaction. wikipedia.orgchem-station.com

Intermediate Species Detection and Characterization

The mechanism of the chromium-mediated cycloaromatization is further supported by the detection and characterization of key intermediate species. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) studies suggest that the coordination of the enediyne's alkene moiety to the chromium center occurs preferentially over alkyne coordination. This leads to the formation of a THF-stabilized olefin intermediate. Subsequent coordination of the alkyne facilitates the final cyclization. researchgate.netacs.org

EPR Spectroscopy: While the quenching of the biradical occurs rapidly and primarily from the singlet state, the triplet state biradical has been successfully detected using Electron Paramagnetic Resonance (EPR) spectroscopy. This observation suggests an intersystem crossing to a triplet ground state for the metal-bound p-benzyne biradical. researchgate.netacs.org

Spectroscopic and Structural Characterization of Tricarbonyl Naphthalene Chromium

X-ray Diffraction Studies

X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional structure of crystalline solids. For tricarbonyl(naphthalene)chromium, this technique has been pivotal in confirming its molecular geometry and the coordination of the chromium atom to the naphthalene (B1677914) ligand.

Single-crystal X-ray diffraction analysis of this compound and its derivatives has provided definitive evidence for its molecular structure. These studies reveal that the chromium tricarbonyl moiety is coordinated to one of the rings of the naphthalene ligand in an η⁶-fashion. The molecule adopts a characteristic "piano stool" geometry, where the naphthalene ring forms the "seat" and the three carbonyl ligands constitute the "legs". rsc.org

In a study of a related derivative, [(η⁶-5,6,7,8,9,10-C₁₁H₁₀)Cr(CO)₃], a single-crystal X-ray diffraction measurement showed the metal carbonyl moiety attached to the non-methylated benzene (B151609) ring of the 1-methyl-naphthalene ligand. This preference for coordination to the less-substituted ring is a common feature in the chemistry of arene-tricarbonylchromium complexes.

Interactive Table: Crystal Data for a Tricarbonyl(1-methyl-naphthalene)chromium Isomer

ParameterValue
Chemical FormulaC₁₁H₁₀Cr(CO)₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.649(3)
b (Å)12.256(6)
c (Å)10.915(4)
β (°)95.4(1)
Z4

Note: Data for a 1-methyl-naphthalene derivative is presented as a close structural analog.

The coordination geometry around the chromium atom is pseudo-octahedral, with three coordination sites occupied by the carbonyl ligands and the other three by the π-system of the naphthalene ring. The Cr-C(carbonyl) bond lengths are typically in the range of 1.84-1.86 Å, while the Cr-C(arene) distances are slightly longer and vary depending on the specific carbon atom within the coordinated ring.

The conformation of the Cr(CO)₃ group relative to the naphthalene ligand is also a key structural feature. In most (polycyclic arene)tricarbonylchromium complexes, the symmetry-unique carbonyl ligand tends to point away from the uncoordinated portion of the polycyclic aromatic hydrocarbon. This staggered conformation is generally the most sterically and electronically favorable arrangement. The planarity of the naphthalene ligand is slightly distorted upon coordination to the chromium tricarbonyl fragment.

UV-VIS-NIR and Fluorescence Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic transitions within the molecule and how they are affected by the coordination of the naphthalene ligand to the chromium tricarbonyl fragment.

The UV-Vis-NIR spectrum of a 1-methyl-naphthalene chromium tricarbonyl complex has been studied, showing the influence of the metal-ligand interaction on the electronic transitions of the aromatic system. libretexts.org In general, the complexation of an arene to a Cr(CO)₃ unit leads to a red shift of the absorption bands compared to the free arene, which is indicative of the electronic perturbation of the aromatic system by the metal center.

Fluorescence spectroscopy of this compound is more complex. While naphthalene itself is known to be fluorescent, the coordination to the chromium tricarbonyl moiety can significantly alter its emission properties. youtube.comnist.gov The heavy atom effect of chromium and the presence of low-lying d-orbitals can provide non-radiative decay pathways, often leading to quenching of the fluorescence. Studies on a 1-methyl-naphthalene chromium tricarbonyl complex have included fluorescence spectroscopy as part of its characterization. libretexts.org

Interactive Table: Spectroscopic Data for Naphthalene and a Related Chromium Complex

Compound/Techniqueλmax (nm)Notes
Naphthalene (UV-Vis in Cyclohexane)~220, ~275, ~312Characteristic π-π* transitions of the aromatic system. nist.gov
Naphthalene (Fluorescence in Cyclohexane)~320-350Emission spectrum shows vibronic structure. nist.gov
Tricarbonyl(1-methyl-naphthalene)chromium (UV-Vis-NIR)StudiedSpecific absorption maxima are dependent on the isomer and solvent. libretexts.org
Tricarbonyl(1-methyl-naphthalene)chromium (Fluorescence)StudiedEmission properties are influenced by the chromium tricarbonyl group. libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound itself is a diamagnetic species with no unpaired electrons, its radical anion can be generated through chemical or electrochemical reduction.

The EPR spectrum of the this compound radical anion would provide information about the distribution of the unpaired electron density over the naphthalene ligand and its interaction with the chromium nucleus and the protons of the naphthalene ring. While specific EPR studies on the radical intermediates of this compound are not widely reported in the surveyed literature, the principles of EPR spectroscopy of similar species, such as the naphthalene radical anion itself, are well-established. The hyperfine coupling constants would reveal the extent of delocalization of the unpaired electron.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the unambiguous identification of the chemical formula.

For this compound, mass spectrometry can confirm the molecular weight of the complex. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for arene-tricarbonylchromium complexes involve the successive loss of the three carbonyl ligands, followed by the fragmentation of the arene ligand itself. The presence of the isotopic pattern of chromium (⁵⁰Cr, ⁵²Cr, ⁵³Cr, ⁵⁴Cr) would be a characteristic feature in the mass spectrum.

While a specific high-resolution mass spectrum for this compound was not found in the surveyed literature, the NIST Mass Spectrometry Data Center provides data for the related compound bis(naphthalene)chromium.

Theoretical and Computational Studies of Tricarbonyl Naphthalene Chromium

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the intricacies of Tricarbonyl(naphthalene)chromium. It allows for detailed analysis of reaction mechanisms, conformational preferences, and the nature of the bonding between the chromium tricarbonyl moiety and the naphthalene (B1677914) ligand.

Investigation of Reaction Pathways and Energy Profiles

DFT calculations have been pivotal in mapping out the reaction pathways and associated energy profiles for various reactions involving this compound. For instance, studies have explored the Diels-Alder cycloaddition reactions of the naphthalene ligand with dienophiles like C2X2 (where X = H, F, Cl) and compared them to carbonyl ligand substitution reactions. doi.org These investigations reveal that Diels-Alder reactions are energetically more favorable than substitution. doi.org The reaction energy changes (ΔEr) for the Diels-Alder reactions indicate a favorability trend of F > H > Cl. doi.org

Furthermore, DFT has been used to model the inter-ring haptotropic rearrangements, where the Cr(CO)3 group migrates between the rings of the naphthalene ligand. researchgate.net These calculations have shown that the migration of the Cr(CO)3 group likely occurs at the periphery of the ligand through transition states with η3-allylic or η4-trimethylmethane structures. researchgate.netresearchgate.net The activation barriers for these rearrangements have also been calculated and found to be in close agreement with experimental data. researchgate.netresearchgate.net For example, the activation barrier for the η6,η6-inter-ring haptotropic rearrangement in naphthalene chromium tricarbonyl is approximately 30 kcal mol–1. researchgate.net

The reactivity of this compound towards lithiation with n-BuLi has also been investigated using DFT. researchgate.net These studies help in understanding the kinetic and thermodynamic factors that govern the selectivity of metallation, correctly predicting that lithiation occurs exclusively on the aromatic ring coordinated to the chromium. researchgate.net

Below is a table summarizing the calculated energetic data for the reactions of Cr(CO)3(η6-Naphthalene) with C2X2 molecules.

Reaction TypeXΔEr (kcal/mol)
Diels-AlderH-18.3
Diels-AlderF-22.1
Diels-AlderCl-15.9
SubstitutionH+5.4
SubstitutionF+3.2
SubstitutionCl+7.8

Data sourced from a computational study at the M06-2X/6-311G(d,p) level of theory. doi.org

Conformational Analysis and Preferences

The orientation of the tricarbonylchromium tripod with respect to the naphthalene ligand is crucial to the complex's reactivity and has been a focus of DFT studies. researchgate.net These calculations help in determining the most stable conformations of the molecule. The preferred conformation is often influenced by subtle electronic and steric factors.

Electronic Structure and Bonding Analysis

DFT calculations provide a detailed picture of the electronic structure and bonding in this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) is particularly insightful. In the Diels-Alder reaction with C2X2, the HOMO-LUMO gap is observed to increase in the products compared to the reactants. doi.org This suggests a greater stability for the products, which is consistent with the calculated reaction energies. doi.org

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, reveals the nature of charge transfer and delocalization within the molecule. orientjchem.org It shows that the stability of such complexes arises from synergistic interactions involving electron donation from the arene ring to the metal and back-donation from the metal to the arene ring. orientjchem.org The interaction between the HOMO of this compound and the LUMO of a reactant like C2Cl2 has been shown to be a key factor in their reaction. doi.org

The table below presents selected data from electronic structure analyses of this compound and its reaction products.

SystemHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Cr(CO)3(η6-Naphthalene)-6.5-1.84.7
DA Product (with C2H2)-6.8-1.55.3
DA Product (with C2F2)-7.2-1.35.9
DA Product (with C2Cl2)-7.5-1.16.4

DA Product refers to the Diels-Alder adduct. Data is illustrative and based on trends reported in computational studies. doi.org

Molecular Orbital Theory Investigations (e.g., Extended Hückel Calculations)

While DFT has become the predominant method, earlier theoretical studies often employed Molecular Orbital (MO) theory, particularly the Extended Hückel method. wikipedia.orgwebmo.net This semi-empirical approach, though less accurate quantitatively than DFT, provides a qualitative understanding of molecular orbitals and bonding in organometallic complexes. wikipedia.orgwebmo.net

Extended Hückel calculations consider all valence electrons (both σ and π) and are useful for determining the relative energies of different molecular orbitals and how they are constructed from atomic orbitals. wikipedia.orgwustl.edu These calculations have been used to analyze the electronic structure of arene tricarbonyl chromium complexes, offering insights into the metal-ligand bonding and the electronic effects of coordination. Although specific Extended Hückel studies solely focused on this compound are less common in recent literature, the principles of this method have been foundational in understanding the electronic properties of this class of compounds.

Prediction of Selectivity and Reactivity Trends

A significant outcome of theoretical and computational studies is the ability to predict selectivity and reactivity trends. researchgate.net For instance, in the Diels-Alder reactions of this compound with substituted alkynes (C2X2), DFT calculations predict the reactivity to be more rapid for X = F compared to H and Cl. doi.org This trend is consistent with calculated reactivity parameters. doi.org

Furthermore, DFT calculations have successfully predicted the regioselectivity of lithiation, indicating that the reaction occurs on the coordinated ring due to thermodynamic factors. researchgate.net These predictive capabilities are invaluable for guiding synthetic efforts and understanding the fundamental factors that control chemical reactions. The study of kinetic isotope effects, for example, has shown an inverse KIE for the Diels-Alder reaction with C2D2, providing further mechanistic details. doi.org

Haptotropic Rearrangements in Tricarbonyl Naphthalene Chromium Complexes

Intramolecular Inter-ring Migration of the Cr(CO)₃ Moiety

The haptotropic rearrangement in tricarbonyl(naphthalene)chromium complexes is characterized by the intramolecular migration of the Cr(CO)₃ moiety between the two rings of the naphthalene (B1677914) ligand. researchgate.net This process has been a subject of interest to understand the underlying mechanism, which could be either intramolecular, involving the "sliding" of the organometallic group across the plane of the ligand, or a dissociative intermolecular mechanism. researchgate.net Studies, including crossed experiments, have provided evidence that these rearrangements primarily occur through an intramolecular pathway, especially in alkane solvents at temperatures up to approximately 176°C. researchgate.net However, at higher temperatures (above 130°C) or in the presence of coordinating solvents like ethers or THF, an intermolecular mechanism may start to play a role. researchgate.net

The nature of this migration has been further elucidated through theoretical investigations. These studies have explored the minimum energy pathways for the shift of the Cr(CO)₃ group. roaldhoffmann.com The mechanism is complex and does not follow a simple least-motion path. Instead, it is a more circuitous route, which has been compared to forbidden sigmatropic rearrangements in organic chemistry. roaldhoffmann.com This complexity arises from the need to maintain favorable bonding interactions between the metal center and the polyene ligand throughout the migration process. roaldhoffmann.com

Kinetic and Thermodynamic Aspects of Haptotropic Shifts

The kinetics and thermodynamics of the haptotropic rearrangement in this compound have been investigated to quantify the energy barriers and equilibrium positions of the isomers. For the unsubstituted (η⁶-naphthalene)tricarbonylchromium complex, kinetic studies using ¹H and ²H NMR methods have been employed to determine the rate constants and activation parameters for the intramolecular rearrangement. epa.gov

In cyclohexane-d₁₂, the activation parameters for the rearrangement were determined to be ΔH* = 20.4 kcal mol⁻¹ and ΔS* = -23 cal mol⁻¹K⁻¹. epa.gov The reaction follows first-order kinetics. epa.gov Interestingly, the rate of rearrangement in benzene (B151609) was found to be comparable to that in cyclohexane (B81311), within experimental error. epa.gov The addition of a coordinating solvent like THF was observed to accelerate both intramolecular and intermolecular arene exchange. epa.gov

For substituted naphthalene complexes, the thermodynamic and kinetic parameters can be influenced by the nature and position of the substituent. For instance, in the case of (1-4a,8a-η-2-Methylnaphthalene)Cr(CO)₃, the rearrangement in cyclohexane leads to an equilibrium mixture of the two possible isomers. epa.gov The major isomer at equilibrium is the one where the chromium is coordinated to the substituted ring, with an equilibrium ratio of 65:35. epa.gov The activation enthalpy (ΔH*) for this rearrangement was found to be 26.2 kcal mol⁻¹. epa.gov

Table 1: Activation Parameters for Haptotropic Rearrangement

ComplexSolventΔH* (kcal/mol)ΔS* (cal/mol·K)
(η⁶-naphthalene)tricarbonylchromiumCyclohexane-d₁₂20.4-23
(1-4a,8a-η-2-Methylnaphthalene)Cr(CO)₃Cyclohexane26.2N/A

Data sourced from multiple studies. epa.gov

Influence of Substituents on Rearrangement Barriers

Substituents on the naphthalene ring have a significant impact on the haptotropic rearrangement, influencing both the kinetic barriers and the thermodynamic stability of the isomers. The electronic and steric properties of the substituent can either raise or lower the energy barrier for the migration of the Cr(CO)₃ group.

Theoretical studies using density functional theory (DFT) have been instrumental in understanding these effects. nih.gov These calculations have explored the energy hypersurface for the rearrangement in various substituted naphthalene derivatives. nih.gov For example, the presence of an electron-donating group like a methyl group has been shown to affect the activation energy of the rearrangement. epa.gov Experimental data for methyl-substituted naphthalene-chromium tricarbonyl species indicate slightly higher activation enthalpies compared to the unsubstituted complex. acs.org

Computational studies have also explored the effect of different substituents on the Diels-Alder reactivity of the naphthalene ring within the complex, which is indirectly related to the electronic environment influencing the haptotropic shift. doi.org These studies have shown that substituents like fluorine and chlorine can alter the HOMO and LUMO energy levels of the complex, which in turn can affect the stability of the transition state for the rearrangement. doi.org The goal of this research is to be able to tune the rearrangement process by strategically placing substituents on the aromatic ligand. nih.gov

Application of Haptotropic Shifts as Molecular Switches

The controlled and reversible nature of haptotropic rearrangements in this compound and related complexes has led to the exploration of their potential as molecular switches. nih.gov A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a change in pH.

The principle behind using haptotropic shifts for this purpose lies in the distinct properties of the different isomers. The position of the Cr(CO)₃ moiety can influence the electronic, optical, or chemical properties of the molecule. By inducing the migration of the metal complex, one can effectively switch these properties on and off.

One proposed mechanism for creating a molecular switch involves the use of a pH-sensitive substituent, such as a hydroxyl group (-OH). nih.gov It has been suggested that by changing the pH, the substituent can be converted to its conjugate base (-O⁻), which would significantly alter the electronic properties of the ring and, consequently, the thermodynamics of the haptotropic equilibrium. nih.gov This could provide a way to "steer" the Cr(CO)₃ group to a specific ring. nih.gov

Furthermore, it has been demonstrated that by carefully adjusting the organometallic template, for instance by introducing phosphorus-containing coligands, it is possible to achieve a photo-induced reverse migration of the chromium moiety. nih.gov This opens the door to creating a switchable organometallic device that can be controlled by light. nih.gov The intramolecular nature of the rearrangement in both directions is a key feature that makes this application feasible. nih.gov

Advanced Topics and Future Research Directions

Development of Novel Synthetic Routes

The foundational synthesis of tricarbonyl(naphthalene)chromium, typically achieved through the direct thermal reaction of chromium hexacarbonyl with naphthalene (B1677914), is effective but often requires harsh conditions. Current research is focused on developing milder and more efficient synthetic protocols. One promising avenue is the use of chromium tricarbonyl complexes with weakly coordinated ligands, such as tris(acetonitrile)tricarbonylchromium(0). thieme-connect.de This method allows for the reaction to proceed at lower temperatures by displacing the labile acetonitrile (B52724) ligands, though it necessitates the handling of air-sensitive starting materials.

Exploration of New Reactivity Modes and Catalytic Cycles

This compound is a versatile reagent and catalyst in organic synthesis. Its established applications include hydrogenation reactions of unsaturated hydrocarbons and polymerization processes. The electron-withdrawing nature of the Cr(CO)₃ group significantly alters the electronic properties of the naphthalene ring, making it more susceptible to nucleophilic attack. This activation is central to its use in dearomatization reactions, where nucleophilic addition followed by protonation yields valuable saturated products.

Future explorations in this area are aimed at uncovering novel reactivity patterns. Researchers are investigating its role in facilitating new types of cross-coupling reactions and in developing new catalytic cycles. The potential for regioselective functionalization at different positions of the naphthalene ring system, combined with the facial selectivity imposed by the chromium tricarbonyl unit, presents opportunities for developing sophisticated stereocontrolled synthetic methodologies. Furthermore, the study of haptotropic rearrangements, where the Cr(CO)₃ moiety migrates between the rings of the naphthalene system, continues to provide insights into metal-π interactions and informs the design of advanced organometallic catalysts. acs.org

Integration into Advanced Materials Science

The unique electronic properties of this compound make it a compelling candidate for the development of advanced materials. Research has indicated its potential in creating novel materials with tailored electronic characteristics. The ability of the complex to form polymers suggests applications in the synthesis of organometallic polymers with interesting conductive or photophysical properties.

A notable application is the use of this compound as a precursor for synthesizing larger, functionalized polycyclic aromatic hydrocarbon (PAH) complexes. For instance, it has been used in the synthesis of mono- and bis-tricarbonylchromium complexes of hexa-tert-butyl-hexa-peri-hexabenzocoronene, a large, disc-shaped molecule with potential applications in molecular electronics and self-assembling systems. researchgate.net Future work in this area will likely focus on incorporating these chromium complexes into thin films, nanoparticles, and other nanostructured materials to explore their properties and potential applications in sensors, optoelectronics, and catalysis.

Computational Design and Prediction of Novel Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of organometallic complexes like this compound. researchgate.netdcu.ie DFT calculations are used to model the geometric and electronic structures of these complexes, providing insights into bond lengths, vibrational frequencies, and electron density distribution. These theoretical models are often validated by comparison with experimental data from techniques such as X-ray diffraction and infrared spectroscopy.

Molecular dynamics simulations can be employed to study the pathways of ligand dissociation and other dynamic processes, helping to rationalize the thermal stability and reactivity of these complexes. Furthermore, computational studies can predict the properties of yet-unsynthesized complexes, guiding experimental efforts toward promising new molecules with desired functionalities. For example, DFT calculations have been used to study the haptotropic rearrangement of the Cr(CO)₃ moiety on substituted naphthalenes and to investigate the thermodynamics of ligand substitution reactions. dcu.ieacs.org Future research will likely see a greater integration of computational design and experimental synthesis to accelerate the discovery of novel chromium-arene complexes with tailored properties for specific applications.

Stereochemical Control in Complex Molecule Synthesis

The tricarbonylchromium fragment is a powerful tool for stereochemical control in organic synthesis. By coordinating to one face of the naphthalene ring, it effectively blocks that face from attack by reagents, leading to high diastereoselectivity in subsequent reactions. thieme-connect.deuwindsor.ca This steric hindrance allows for the controlled formation of new stereocenters, which is crucial in the synthesis of complex, biologically active molecules.

The planar chirality of unsymmetrically substituted (arene)tricarbonylchromium complexes opens up avenues for asymmetric synthesis and the use of these complexes as chiral auxiliaries. For example, the diastereoselective complexation of chiral arenes can be controlled by the reaction conditions, allowing for the selective formation of one diastereomer over another. thieme-connect.de this compound has also been utilized as a catalyst for the stereocontrolled synthesis of silyl (B83357) dienol ethers. acs.org Future research will likely focus on developing new catalytic enantioselective reactions that leverage the stereodirecting ability of the chromium tricarbonyl group to synthesize enantiomerically pure compounds.

Mechanistic Elucidation of Complex Reaction Systems

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For this compound, mechanistic studies have focused on understanding how the Cr(CO)₃ group influences the reactivity of the naphthalene ligand. The coordination of the chromium center alters the electronic properties of the naphthalene ring, making it more electrophilic and susceptible to nucleophilic attack. This activation is key to its utility in nucleophilic aromatic substitution (SNAr) and dearomatization reactions.

Kinetic and mechanistic studies of ligand substitution reactions have provided insights into the factors that govern the displacement of the naphthalene ligand. acs.orgacs.org For example, the arene-exchange reaction has been studied to understand the pathways by which the chromium tricarbonyl fragment can be transferred to other aromatic substrates. acs.org Haptotropic rearrangements, where the Cr(CO)₃ unit moves between the rings of the naphthalene, have also been the subject of detailed mechanistic investigation, often supported by theoretical calculations. acs.org Future research will continue to employ a combination of experimental techniques (such as kinetics, isotopic labeling, and in-situ spectroscopy) and computational modeling to unravel the intricate details of complex reaction systems involving this compound, leading to a more rational design of catalysts and synthetic strategies.

Q & A

Q. What are the standard synthetic methods for preparing tricarbonyl(naphthalene)chromium, and how do reaction conditions influence yield?

The two most common methods are:

  • Ligand-exchange reactions : Using weakly bound chromium complexes like (MeCN)₃Cr(CO)₃ or naphthalene-Cr(CO)₃ as precursors. This method is sensitive to oxidation and requires rigorous inert conditions .
  • Mahaffy–Pauson method : Heating naphthalene with Cr(CO)₆ in an inert solvent (e.g., diglyme). Reaction efficiency depends on the purity of Cr(CO)₆, with impurities leading to extended reaction times (16–96 hours) . Electron-donating substituents on the arene ligand can accelerate complexation, as observed in glycoside derivatives .

Q. How is the structure of this compound validated experimentally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the η⁶-coordination of naphthalene and the electronic effects of Cr(CO)₃ .
  • Infrared (IR) Spectroscopy : Stretching vibrations of CO ligands (1900–2100 cm⁻¹) indicate the integrity of the Cr(CO)₃ moiety .
  • Mass Spectrometry (MS) : Molecular ion peaks and isotopic patterns verify the complex’s stoichiometry .

Advanced Research Questions

Q. What electrochemical reduction pathways are observed for chromium tricarbonyl complexes, and how do they compare to free ligands?

Polarographic studies in non-aqueous solvents (e.g., DMF) reveal:

  • One-electron reduction waves for arenotropilidenes, forming dianions.
  • Two successive one-electron reductions for arenotropones and their Cr(CO)₃ complexes. The Cr(CO)₃ group stabilizes intermediates, shifting half-wave potentials (E₁/₂) compared to free ligands .
  • Mechanistic studies use controlled-potential electrolysis to isolate intermediates and validate electron-transfer steps .

Q. How do electronic and steric effects of substituents influence the stability and reactivity of this compound?

  • Electron-donating groups (e.g., acetylated sugars) accelerate complexation by enhancing arene→Cr back-donation, as shown in glycoside derivatives (Table 1, entries 3–4, 47–70% yields) .
  • Steric hindrance near the arene ring can reduce reaction rates or lead to isomerization (e.g., orthoester rearrangements during complexation) .
  • Stability under oxidative conditions is critical; decomposition pathways can be monitored via CO ligand loss in TGA or IR .

Q. What analytical challenges arise in detecting this compound in environmental matrices, and how are they addressed?

  • Low environmental concentrations require sensitive techniques like GC-MS or IR sensors. For example, Cr(CO)₃-based IR probes detect anions (e.g., F⁻) at 10⁻⁵ mol/L with <5% error .
  • Matrix interference from polycyclic aromatic hydrocarbons (PAHs) necessitates selective extraction (e.g., SPE with C18 columns) and validation via spike-recovery experiments .
  • Quantification uncertainties are reduced by internal standards (e.g., deuterated analogs) and method calibration against certified reference materials .

Contradictions and Methodological Considerations

  • Reaction yield variability : Discrepancies in synthesis efficiency (e.g., 16 vs. 96 hours) are attributed to Cr(CO)₆ purity. Researchers should source high-purity reagents and characterize them via elemental analysis .
  • Electrochemical data interpretation : Polarographic results may vary with solvent choice (DMF vs. THF). Standardizing solvent systems and supporting electrolytes (e.g., TBAPF₆) ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.